2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.26. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Applications
One area of research focuses on the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Studies have shown that compounds within this class can exhibit potent analgesic and anti-inflammatory effects, suggesting potential therapeutic applications. For instance, a study by Alagarsamy et al. (2015) demonstrated that novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides exhibited significant analgesic and anti-inflammatory activities, which were moderately more potent compared to standard drugs like diclofenac sodium. The compounds also displayed mild ulcerogenic potential compared to aspirin, highlighting a favorable safety profile (Alagarsamy et al., 2015).
Antimicrobial Activities
Another significant area of research is the synthesis of compounds for their antimicrobial activities. Patel and Shaikh (2011) synthesized 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, which were evaluated for antimicrobial activity. Some of these compounds showed good activity compared with standard drugs, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Anticonvulsant Activities
Research has also explored the anticonvulsant activities of related compounds. A study by El Kayal et al. (2019) on new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide found that these compounds improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting their potential for further research as anticonvulsants (El Kayal et al., 2019).
Antiviral and Neuroprotective Effects
Compounds with similar structures have been evaluated for their antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative that showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, indicating its therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).
Molecular Docking and Drug Design
Research into the synthesis and molecular docking of quinazoline derivatives has also been conducted to evaluate their biological potentials. For example, Mehta et al. (2019) synthesized 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial and anticancer activities through molecular docking studies. These findings suggest the utility of such compounds in rational drug design for antimicrobial and anticancer molecules (Mehta et al., 2019).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-2-23-16-6-5-14(9-12(16)3-8-19(23)25)22-18(24)11-26-17-7-4-13(20)10-15(17)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJPRAIJUYXRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.